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Introduction
ML352 is a potent and selective, noncompetitive, allosteric inhibitor of the high-affinity choline

transporter (CHT).[1][2][3][4] As the rate-limiting step in acetylcholine (ACh) synthesis, CHT is a

critical target for modulating cholinergic neurotransmission.[3][5] This document provides a

detailed technical overview of the selectivity profile of ML352, presenting key quantitative data,

experimental methodologies, and visual representations of its biological context and the

workflow used for its characterization.

Core Mechanism of Action
ML352 exerts its inhibitory effect on the presynaptic choline transporter (CHT).[4] Unlike

competitive inhibitors such as hemicholinium-3 (HC-3), ML352 binds to an allosteric site on the

transporter.[1][2][5] This noncompetitive mechanism of action means that its inhibitory activity is

not overcome by increasing concentrations of the natural substrate, choline.[1][2] Structural

studies have revealed that ML352 stabilizes the inward-open conformation of CHT, thereby

preventing the translocation of choline into the presynaptic neuron.[5] This ultimately limits the

synthesis of acetylcholine.

Quantitative Selectivity Data
The selectivity of ML352 has been rigorously assessed against a broad panel of biological

targets. The following tables summarize its inhibitory activity against its primary target, CHT,

and a wide range of off-targets.
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Table 1: Potency of ML352 against the High-Affinity Choline Transporter (CHT)

Assay System Parameter Value (nM)

hCHT LV-AA transfected

HEK293 cells
Ki 92 ± 2.8[1]

Mouse forebrain

synaptosomes
Ki 172 ± 12[1]

[3H]HC-3 binding to

transfected cell membranes
Ki 128.6 ± 15.3[1][2]

Table 2: Off-Target Selectivity Profile of ML352

ML352 was evaluated at a concentration of 10 μM against a panel of 68 G-protein coupled

receptors, ion channels, and transporters.[6] The data below represents the percent inhibition

observed at this concentration.[1] ML352 also showed no significant inhibition of key enzymes

and transporters involved in cholinergic and monoaminergic signaling.[1][3]
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Target Class Target Percent Inhibition at 10 μM

Enzymes Acetylcholinesterase (AChE) No inhibition[1][3]

Choline Acetyltransferase

(ChAT)
No inhibition[1][3]

Transporters Dopamine Transporter (DAT) 4[1]

Serotonin Transporter (SERT) 2[1]

Norepinephrine Transporter

(NET)
12[1]

GABA Transporter 11[1]

Receptors Histamine H1 37[1]

Histamine H2 20[1]

Tachykinin NK1 22[1]

Glucocorticoid -1[1]

Glutamate, Kainate -2[1]

Glutamate, NMDA, Agonism 1[1]

Glutamate, NMDA, Glycine 4[1]

Glutamate, NMDA,

Phencyclidine
-5[1]

Thyroid Hormone 6[1]

Ion Channels Sodium Channel, Site 2 20[1]

Experimental Protocols
The following are detailed methodologies for the key experiments cited in the selectivity

profiling of ML352.
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Choline Uptake Inhibition Assay in hCHT Transfected
HEK293 Cells

Cell Culture: Human Embryonic Kidney (HEK293) cells stably transfected with a human CHT

construct (hCHT LV-AA) were cultured in appropriate media supplemented with fetal bovine

serum and antibiotics.

Assay Procedure:

Cells were plated in 96-well microplates and allowed to adhere.

On the day of the assay, the growth medium was removed, and the cells were washed

with Krebs-Ringer-HEPES (KRH) buffer.

Cells were pre-incubated with varying concentrations of ML352 or vehicle control for a

specified time.

[3H]choline was added to initiate the uptake reaction.

After a defined incubation period, the uptake was terminated by washing the cells rapidly

with ice-cold KRH buffer.

Cells were lysed, and the incorporated radioactivity was quantified using liquid scintillation

counting.

Data Analysis: IC50 values were determined by nonlinear regression analysis of the

concentration-response curves. Ki values were calculated using the Cheng-Prusoff equation.

[3H]HC-3 Radioligand Binding Assay
Membrane Preparation: Membranes were prepared from hCHT LV-AA transfected HEK293

cells or mouse forebrain synaptosomes. The tissue or cells were homogenized in ice-cold

buffer and centrifuged to pellet the membranes. The final pellet was resuspended in a

binding buffer.

Assay Procedure:
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Membrane preparations were incubated with a fixed concentration of [3H]hemicholinium-3

([3H]HC-3) and varying concentrations of ML352 in a 96-well plate.

Nonspecific binding was determined in the presence of a high concentration of unlabeled

HC-3.

The reaction was incubated to allow for binding equilibrium.

The reaction was terminated by rapid filtration through glass fiber filters, followed by

washing with ice-cold buffer to separate bound from free radioligand.

The radioactivity retained on the filters was quantified by liquid scintillation counting.

Data Analysis: IC50 values were determined from competition binding curves, and Ki values

were calculated using the Cheng-Prusoff equation.

Off-Target Screening
ML352 was evaluated in a comprehensive lead profiling screen (Eurofins Panlabs) against a

panel of 68 molecular targets, including G-protein coupled receptors, ion channels, and

transporters. The assays were primarily radioligand binding assays performed at a single

concentration of 10 μM. The percent inhibition of radioligand binding was determined for each

target.
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Caption: Cholinergic synapse showing ML352's allosteric inhibition of the choline transporter

(CHT).

Experimental Workflow for ML352 Selectivity Profiling
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Caption: Workflow for determining the selectivity profile of ML352.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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